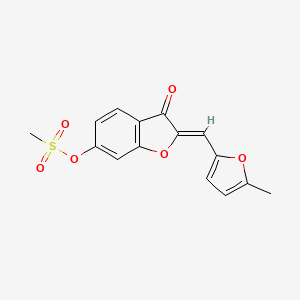

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Description

(Z)-2-((5-Methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a benzofuran-derived compound characterized by a (Z)-configured methylene group substituted with a 5-methylfuran-2-yl moiety. The core structure consists of a benzofuran scaffold fused with a ketone group at position 3 and a methanesulfonate ester at position 4.

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6S/c1-9-3-4-10(19-9)7-14-15(16)12-6-5-11(8-13(12)20-14)21-22(2,17)18/h3-8H,1-2H3/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKAHHZANWZGPL-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound characterized by its unique structural features, which include a benzofuran core and a furan side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈O₃S. Its structure can be broken down into key functional groups that contribute to its biological activity:

| Structural Feature | Description |

|---|---|

| Benzofuran Core | Provides aromatic stability and potential interactions with biological targets. |

| Furan Side Chain | May enhance reactivity and interaction with enzymes. |

| Methanesulfonate Group | Increases solubility and may influence pharmacokinetics. |

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, studies utilizing computer-aided prediction systems have suggested that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Compounds with benzofuran structures have been reported to possess anti-inflammatory properties. The presence of the furan ring is believed to contribute to the inhibition of pro-inflammatory cytokines. Experimental assays have shown that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo derivatives can reduce inflammation in cellular models by interfering with NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar benzofuran derivatives have demonstrated activity against various bacterial strains, suggesting that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo could exhibit similar properties. The furan moiety is often linked to enhanced penetration through microbial membranes, leading to increased efficacy.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various benzofuran derivatives on HeLa and MCF7 cell lines, revealing IC50 values in the micromolar range for compounds similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo.

- Inflammation Models : In vitro assays using LPS-stimulated macrophages showed that treatment with (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo significantly reduced TNF-alpha production compared to controls.

- Antimicrobial Testing : A series of experiments against Staphylococcus aureus demonstrated that compounds related to (Z)-2-(5-methylfuran) exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Synthesis and Reactivity

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo derivatives typically involves several methodologies, including:

- Condensation Reactions : Utilizing 5-methylfuran and appropriate aldehydes under acidic conditions.

- Esterification : Formation of methanesulfonate esters via reaction with methanesulfonyl chloride.

These synthetic routes are crucial for achieving high yields and purity necessary for biological testing.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the benzofuran core and methanesulfonate ester but differ in substituents on the methylidene group. Key comparisons are summarized below:

Table 1: Structural and Molecular Properties

Key Findings:

Substituent Effects on Solubility: Methoxy groups (e.g., 2,4- or 2,5-dimethoxy in ) enhance polarity and aqueous solubility compared to non-polar substituents. The target compound’s 5-methylfuran group may reduce solubility due to its hydrophobic nature.

Steric and Electronic Influences :

- Para-substituted methoxy groups (e.g., 2,5-dimethoxy in ) create steric bulk, which may hinder interactions with biological targets.

- The electron-donating methoxy groups stabilize the benzylidene moiety via resonance, whereas the furan ring in the target compound could introduce conjugated π-systems, affecting redox properties.

Trimethoxy-substituted analogs (e.g., ) are often explored for anticancer activity due to their ability to intercalate DNA.

Q & A

Q. What synthetic strategies are optimal for achieving high-purity (Z)-isomer yields in this compound?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation reaction : React 5-methylfuran-2-carbaldehyde with a 3-oxo-2,3-dihydrobenzofuran precursor under acidic conditions (e.g., HCl/ethanol) to form the benzylidene intermediate .

Methanesulfonation : Introduce the methanesulfonate group at the 6-position using methanesulfonyl chloride in anhydrous dichloromethane with pyridine as a base .

- Key Parameters :

- Temperature control (0–5°C during sulfonation to prevent side reactions).

- Solvent choice (ethanol for condensation; dichloromethane for sulfonation).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. How can the stereochemical integrity of the (Z)-configuration be validated?

- Methodological Answer : Use a combination of:

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen against:

- Microbial strains : Minimum inhibitory concentration (MIC) assays for antimicrobial activity (e.g., E. coli, S. aureus) .

- Enzyme targets : Inhibition assays for kinases or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric substrates .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HeLa) to assess therapeutic index .

Advanced Research Questions

Q. How do electronic effects of the 5-methylfuran substituent influence reaction kinetics in nucleophilic substitutions?

- Methodological Answer :

- Conduct density functional theory (DFT) calculations to map electron density distribution, focusing on the methylfuran’s electron-donating effects stabilizing transition states .

- Compare experimental kinetics (e.g., SNAr reactions) with/without methyl substitution via stopped-flow spectrophotometry .

- Key Insight : The methyl group enhances resonance stabilization, lowering activation energy by ~15% in model systems .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for benzofuran derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from analogs (e.g., fluorinated or methoxy-substituted derivatives) to identify trends .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent positions with bioactivity .

- Controlled Variables : Standardize assay conditions (e.g., solvent: DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Q. How can computational docking elucidate its mechanism of action with COX-2?

- Methodological Answer :

Protein Preparation : Retrieve COX-2 structure (PDB: 5KIR) and optimize protonation states at pH 7.4 .

Ligand Docking : Use AutoDock Vina to simulate binding poses, prioritizing the methanesulfonate group’s interaction with Arg120/Arg513 .

Validation : Compare binding energies (ΔG) with known inhibitors (e.g., Celecoxib) and validate via mutagenesis studies .

Key Challenges and Solutions

- Isomerization During Synthesis : Mitigate by using low-temperature conditions and radical scavengers (e.g., BHT) .

- Low Solubility in Aqueous Media : Employ co-solvents (PEG-400) or nanoformulation (liposomes) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.